(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate
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Overview
Description
(1S,4S)-2-oxa-5-azabicyclo[221]heptan-3-one methanesulfonate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the rearrangement of norbornadiene with tosyl azide, which proceeds through a (2 + 3)-cycloaddition to form a transient triazoline that ring opens to the diazonium betaine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: Similar structure but lacks the methanesulfonate group.
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen positioning.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Uniqueness
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methanesulfonic acid;(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.CH4O3S/c7-5-4-1-3(8-5)2-6-4;1-5(2,3)4/h3-4,6H,1-2H2;1H3,(H,2,3,4)/t3-,4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDOTKDUXCCGP-MMALYQPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CNC1C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CN[C@@H]1C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582081 |
Source
|
Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769167-53-5 |
Source
|
Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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